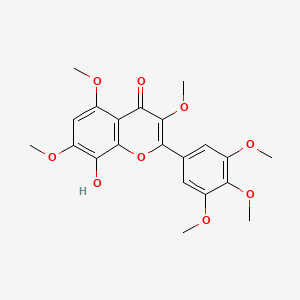

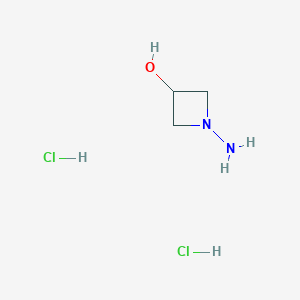

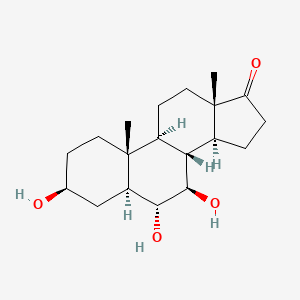

![molecular formula C13H21NO4 B3034726 3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel- CAS No. 2125500-35-6](/img/structure/B3034726.png)

3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-

Overview

Description

The compound "3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-" is a derivative of cyclohexene with a complex substitution pattern. It is related to compounds that have been synthesized for their potential use in pharmaceuticals, such as GS4104, which is an antiviral drug. The compound's structure includes a cyclohexene ring, a carboxylic acid moiety, and additional functional groups that contribute to its chemical behavior and potential biological activity.

Synthesis Analysis

The synthesis of related cyclohexene derivatives has been reported using L-serine as a starting material, which is advantageous over the traditional use of (-)-shikimic acid or (-)-quinic acid due to its availability. The synthesis of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, a compound with a similar cyclohexene core, was achieved through ring-closing metathesis and diastereoselective Grignard reactions. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives is characterized by the presence of a six-membered ring with one or more double bonds. The stereochemistry of such compounds is crucial, as it can significantly affect their chemical reactivity and biological activity. In the case of the related compound synthesized in the studies, two-dimensional NMR studies were used to confirm the absolute configurations of the key intermediates, which is essential for understanding the compound's three-dimensional conformation .

Chemical Reactions Analysis

Cyclohexene derivatives undergo various chemical reactions, including bromination and epoxidation. For instance, bromination of 3-cyclohexene-1-carboxylic acid leads to mixtures of dibromo-derivatives and lactones, with the halogen attacking the double bond in an anti fashion relative to the carboxyl group. Epoxidation of the methyl ester also occurs anti to the methoxycarbonyl group. The ring opening of epoxycyclohexane derivatives with hydrogen bromide further demonstrates the influence of electron-withdrawing substituents on the stereochemical course of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene derivatives like "3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-" are influenced by their molecular structure. The presence of various functional groups, such as esters and amino groups, can affect properties like solubility, boiling point, and reactivity. The conformational effects in gas-phase cations of stereoisomeric cyclohexane dicarboxylates have been studied, showing that adjacent ester groups can interact to stabilize certain ions, which is relevant for understanding the behavior of similar compounds under different conditions .

Scientific Research Applications

Trinexapac-Ethyl in Turfgrass Management

One study explored the effects of trinexapac-ethyl, a plant growth regulator, on turfgrass, particularly Kentucky bluegrass. The research found that trinexapac-ethyl could effectively reduce leaf elongation and clipping production, which suggests its utility in managing turfgrass systems. This points to potential agricultural or horticultural applications for similar compounds in controlling plant growth and water usage (Ervin & Koski, 2001) Read more.

Antifibrinolytic Agents in Haemophilia Treatment

Another study evaluated the use of an antifibrinolytic agent, amino‐methylcyclohexane carboxylic acid (AMCA, Tranexamic acid), in the prophylactic treatment of haemophilia. Although the study concluded that AMCA had minimal effects in reducing incapacity from the disease, it highlights the exploration of carboxylic acid derivatives in medical treatments, particularly in blood disorders (Bennett et al., 1973) Read more.

Chemopreventive Activity in Cancer Research

A study on the dimedone derivative {2-((4-Hydroxy-phenylamino)- methylene)-5,5-dimethyl-cyclohexane-1,3-dione} investigated its effect on mammary carcinogenesis in rats. The compound showed significant chemopreventive activity against mammary tumors, indicating the potential for similar structures to be explored for their anticancer properties (Song et al., 2015) Read more.

properties

IUPAC Name |

methyl (1R,6R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-6,9-10H,7-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIDCDXFSTUXMB-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC=CC[C@H]1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

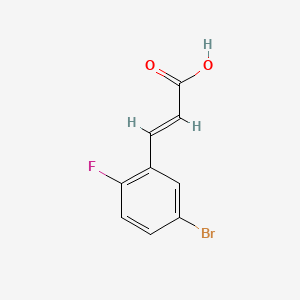

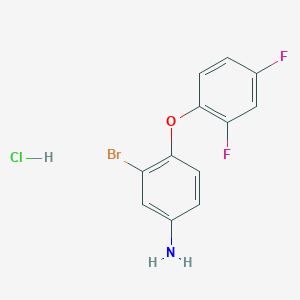

![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B3034647.png)

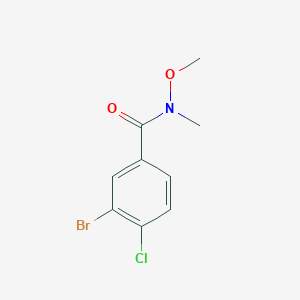

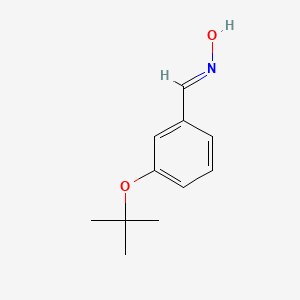

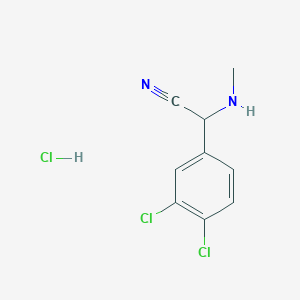

![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)

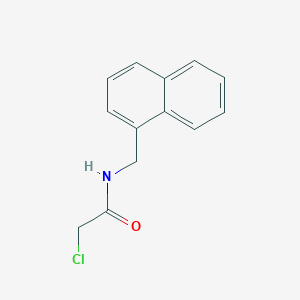

![2-[(2,6-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034656.png)

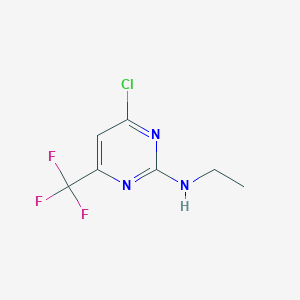

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3034658.png)